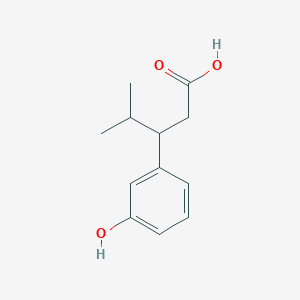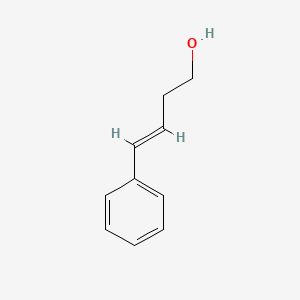
3-Buten-1-ol, 4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-ol, 4-phenyl-, (3E)- can be achieved through several methods. One common approach involves the reaction of phenylacetylene with formaldehyde in the presence of a base, followed by hydrogenation to yield the desired product. Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with crotonaldehyde, followed by hydrolysis to obtain the compound.
Industrial Production Methods
Industrial production of 3-Buten-1-ol, 4-phenyl-, (3E)- typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the hydrogenation process. Additionally, continuous flow reactors may be employed to optimize the reaction conditions and improve yield.
化学反応の分析
Types of Reactions
3-Buten-1-ol, 4-phenyl-, (3E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Phenylbutanal or phenylbutanoic acid.
Reduction: 4-Phenylbutanol.
Substitution: 4-Phenyl-3-buten-1-chloride or 4-Phenyl-3-buten-1-amine.
科学的研究の応用
3-Buten-1-ol, 4-phenyl-, (3E)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and fine chemicals.
作用機序
The mechanism of action of 3-Buten-1-ol, 4-phenyl-, (3E)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the phenyl group enhances its ability to interact with hydrophobic pockets in proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
4-Phenyl-3-buten-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Phenyl-3-buten-2-ol: Similar structure but with the hydroxyl group on a different carbon.
3-Buten-1-ol: Lacks the phenyl group, resulting in different chemical properties.
Uniqueness
3-Buten-1-ol, 4-phenyl-, (3E)- is unique due to the combination of the phenyl group and the E-configuration of the double bond. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
特性
CAS番号 |
770-36-5 |
|---|---|
分子式 |
C10H12O |
分子量 |
148.20 g/mol |
IUPAC名 |
(E)-4-phenylbut-3-en-1-ol |
InChI |
InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8,11H,5,9H2/b8-4+ |
InChIキー |
IAHCIRBKFCOPEE-XBXARRHUSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/CCO |
正規SMILES |
C1=CC=C(C=C1)C=CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11718452.png)
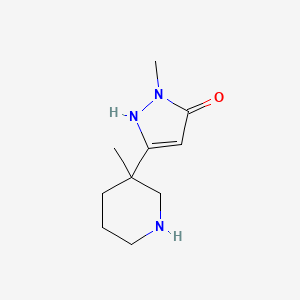
![N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride](/img/structure/B11718457.png)
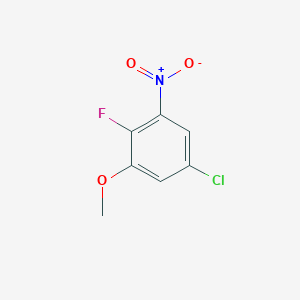
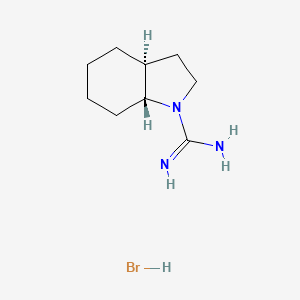
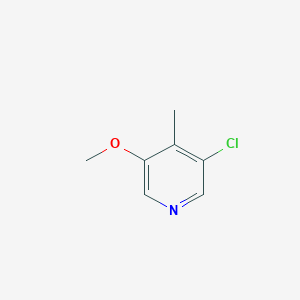



![1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone](/img/structure/B11718488.png)

![1-[(3-fluorophenyl)methyl]-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B11718501.png)
